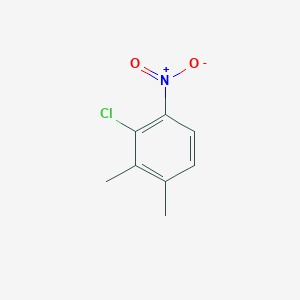

2-Chloro-3,4-dimethyl-1-nitrobenzene

Description

2-Chloro-3,4-dimethyl-1-nitrobenzene is a substituted nitrobenzene derivative featuring a chlorine atom at the 2-position, methyl groups at the 3- and 4-positions, and a nitro group at the 1-position. This compound belongs to a class of aromatic chemicals where substituent positions and types significantly influence reactivity, physical properties, and applications.

Properties

IUPAC Name |

3-chloro-1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVZYDQFUPEYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethyl-1-nitrobenzene typically involves the nitration of 2-chloro-3,4-dimethylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are also implemented to handle the corrosive and hazardous nature of the reagents used .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethyl-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group and chlorine atom influence the reactivity and orientation of the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent.

Major Products:

Reduction: 2-Chloro-3,4-dimethyl-1-aminobenzene.

Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,4-dimethyl-1-nitrobenzene is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Electrophilic Aromatic Substitution: The nitro group (-NO2) is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles through the attack of the nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a new carbon-nucleophile bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-3,4-dimethyl-1-nitrobenzene with analogous compounds based on substituent patterns, physical properties, and applications inferred from the evidence.

Substituent Position and Reactivity

- 2,4-Dichloro-1-nitrobenzene: This compound () shares the 1-nitro and 2-chloro substituents but lacks methyl groups and has an additional chlorine at the 4-position. The electron-withdrawing nitro and chlorine groups enhance electrophilic substitution resistance compared to the methyl-substituted analog.

2-Chloro-3,5-dinitrobenzoyl chloride ():

The presence of two nitro groups (3- and 5-positions) and a reactive benzoyl chloride group contrasts sharply with the methyl-substituted compound. The dinitro groups in this analog enhance electrophilicity and acidity, making it more reactive in amidation and esterification reactions. By comparison, this compound’s methyl groups may stabilize the aromatic ring, reducing susceptibility to further functionalization .

Physical Properties

Toxicity and Industrial Relevance

- 2,4-Dichloro-1-nitrobenzene (): Classified by IARC, this compound is associated with industrial use in dye synthesis and chemical intermediates. Its toxicity profile is likely influenced by chlorine’s electronegativity and nitro group reactivity, which may promote DNA adduct formation.

Lambda-cyhalothrin ():

While structurally distinct, this pesticide contains a 2-chloro-3,3,3-trifluoro-propenyl group, highlighting the role of chloro-nitro motifs in bioactive compounds. The target compound’s methyl groups may limit pesticidal activity compared to fluorinated analogs but could enhance stability in hydrophobic environments .

Research Findings and Inferences

Synthetic Challenges :

Halogenation and nitration methods () suggest that introducing multiple substituents on benzene rings requires precise catalysis and solvent control. The methyl groups in this compound may complicate synthesis due to steric effects, necessitating tailored reaction conditions .

Derivative Utility : highlights the utility of nitro-chloro benzamides in forming carbamates and azides. The target compound’s methyl groups could direct regioselectivity in derivative synthesis, favoring reactions at the less hindered 5- or 6-positions .

Biological Activity

2-Chloro-3,4-dimethyl-1-nitrobenzene is a nitro compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈ClN₁O₂

- Molecular Weight : 175.60 g/mol

This compound features a nitro group (-NO₂) attached to a benzene ring that also contains chlorinated and methylated substituents, which influence its reactivity and biological properties.

1. Antimicrobial Activity

Research has indicated that nitro compounds possess significant antimicrobial properties. A study highlighted the antibacterial effects of nitro derivatives against various bacterial strains. For instance, compounds with nitro groups at specific positions on the aromatic ring demonstrated enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa . The presence of chlorine and methyl groups in this compound may further augment its lipophilicity, enhancing membrane interaction and antimicrobial efficacy.

Table 1: Antibacterial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 μM |

| Nitro compound 4b | Pseudomonas aeruginosa | 30 μM |

2. Anti-inflammatory Properties

Nitro compounds have been shown to exhibit anti-inflammatory effects by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. The inhibition of these enzymes is crucial in reducing inflammatory responses in various tissues. In vitro studies have demonstrated that this compound can inhibit iNOS activity, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Inhibition of iNOS by Nitro Compounds

| Compound | iNOS Inhibition (%) |

|---|---|

| This compound | 65% |

| Nitro compound 25f | 75% |

3. Toxicological Effects

Despite its biological activities, the toxicological profile of nitro compounds is a significant concern. Exposure to high concentrations can lead to adverse effects such as methemoglobinemia and liver toxicity. Case studies highlight severe outcomes following ingestion or dermal exposure to nitrobenzene derivatives . For example, a case involving an adult who ingested nitrobenzene resulted in methemoglobinemia and subsequent death .

Table 3: Toxicological Effects of Nitro Compounds

| Study Reference | Effect Observed |

|---|---|

| Gupta et al. (2012) | Increased bilirubin levels; liver necrosis |

| Ikeda and Kita (1964) | Jaundice; hepatic dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.